2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol
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Overview
Description
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is a heterocyclic compound that features a fused dioxole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up laboratory synthesis methods with appropriate optimization of reaction conditions and purification processes could be a feasible approach.
Chemical Reactions Analysis
Types of Reactions
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Mechanism of Action
The mechanism of action of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA_A receptor, which plays a crucial role in modulating neuronal excitability . This interaction can lead to anticonvulsant effects, making it a potential candidate for the development of new antiepileptic drugs.
Comparison with Similar Compounds
Similar Compounds
2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine: Similar structure but with an amine group instead of a hydroxyl group.
2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine: Another analog with slight structural variations.
Uniqueness
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the GABA_A receptor, sets it apart from other similar compounds.
Properties
CAS No. |
1019767-69-1 |
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Molecular Formula |
C6H5NO3 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-6-ol |
InChI |
InChI=1S/C6H5NO3/c8-4-1-5-6(7-2-4)10-3-9-5/h1-2,8H,3H2 |
InChI Key |
SURZKXVRJOQCMW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)O |
Origin of Product |
United States |
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